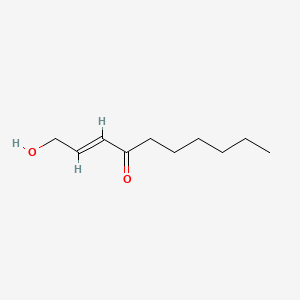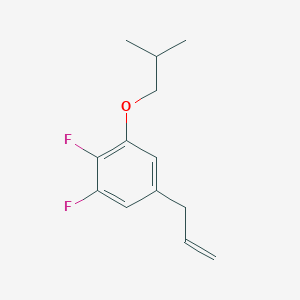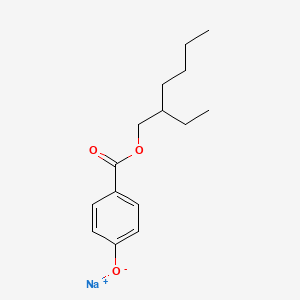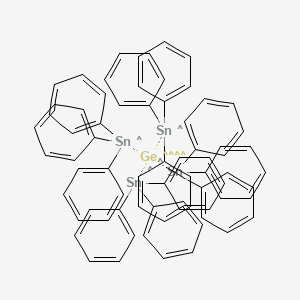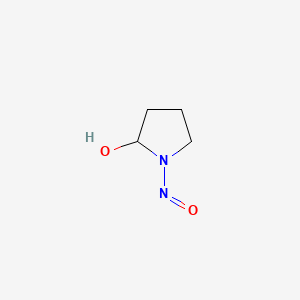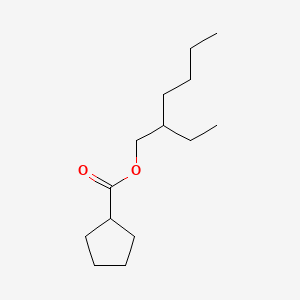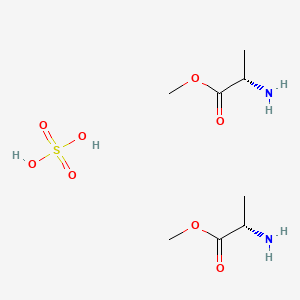
Bis(O-methyl-L-alanine) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(O-methyl-L-alanine) sulphate is a chemical compound with the molecular formula C8H20N2O8S and a molar mass of 304.318 g/mol It is known for its unique structure, which includes two O-methyl-L-alanine moieties linked by a sulphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(O-methyl-L-alanine) sulphate typically involves the esterification of L-alanine followed by the introduction of a sulphate group. The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the esterification process. The sulphate group is then introduced using sulphuric acid under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors where L-alanine is reacted with methanol in the presence of a catalyst. The subsequent sulphation step is carried out in a controlled environment to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(O-methyl-L-alanine) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like hydrogen or metal hydrides.
Substitution: The sulphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the sulphate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
Bis(O-methyl-L-alanine) sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which bis(O-methyl-L-alanine) sulphate exerts its effects involves its interaction with specific molecular targets. The sulphate group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s structure allows it to interact with proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Bis-thiourea isomers: These compounds have similar structural features and are used in metal binding and coordination chemistry.
Bis(pyrazolyl)methanes: These compounds are used in various applications, including as chelating agents and in medicinal chemistry.
Uniqueness: Bis(O-methyl-L-alanine) sulphate is unique due to its specific structure, which includes two O-methyl-L-alanine moieties linked by a sulphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
93923-86-5 |
|---|---|
Molecular Formula |
C8H20N2O8S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
methyl (2S)-2-aminopropanoate;sulfuric acid |
InChI |
InChI=1S/2C4H9NO2.H2O4S/c2*1-3(5)4(6)7-2;1-5(2,3)4/h2*3H,5H2,1-2H3;(H2,1,2,3,4)/t2*3-;/m00./s1 |
InChI Key |
SPABVOODSCAAQZ-QHTZZOMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)N.C[C@@H](C(=O)OC)N.OS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)OC)N.CC(C(=O)OC)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


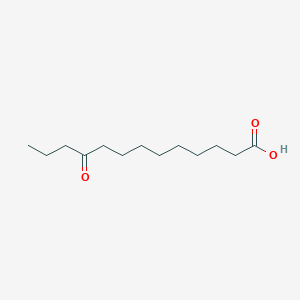
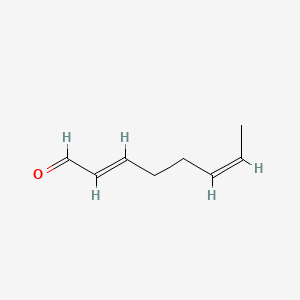
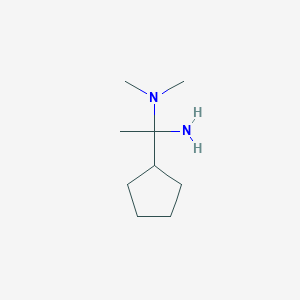

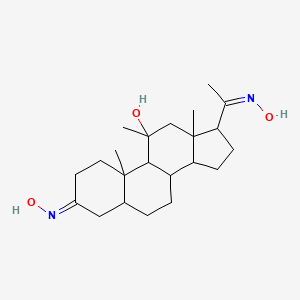
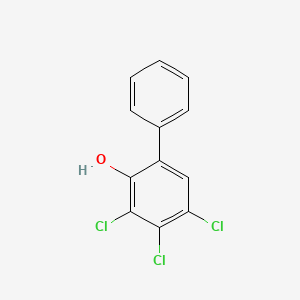
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)

